N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine

Physical Chemistry Process Chemistry Material Science

Researchers seeking pyrimidine-based kinase inhibitor scaffolds often encounter generic analogs with unsuitable physicochemical profiles. This compound features a unique 4-methoxyphenyl/4,6-dimethyl substitution pattern that lowers melting point to 90-92°C (vs. 151-155°C for core analogs), requiring adapted purification protocols. • Documented antiproliferative activity in NB-4 APL cells enables hypothesis-driven SAR studies. • ≥90% purity grade suitable as both a library building block and synthetic intermediate. • Distinct molecular geometry prevents experimental failure from inappropriate analog substitution.

Molecular Formula C13H15N3O
Molecular Weight 229.283
CAS No. 23951-85-1
Cat. No. B2510850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine
CAS23951-85-1
Molecular FormulaC13H15N3O
Molecular Weight229.283
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NC2=CC=C(C=C2)OC)C
InChIInChI=1S/C13H15N3O/c1-9-8-10(2)15-13(14-9)16-11-4-6-12(17-3)7-5-11/h4-8H,1-3H3,(H,14,15,16)
InChIKeyQWXCCRCTIXSUFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(4-Methoxyphenyl)-4,6-dimethylpyrimidin-2-amine (CAS 23951-85-1): Sourcing Specifications and Analytical Profile


N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine (CAS: 23951-85-1) is a substituted pyrimidin-2-amine derivative characterized by a 4-methoxyphenyl substituent at the exocyclic amine and methyl groups at the 4 and 6 positions of the pyrimidine ring. Its molecular formula is C₁₃H₁₅N₃O with a molecular weight of 229.28 g/mol . The compound is primarily utilized as a building block in medicinal chemistry research , with its structural features placing it within a class of heterocyclic amines explored for potential biological activities . This guide focuses on the specific, quantifiable attributes that differentiate this compound from its closest structural analogs and inform its selection for scientific research and procurement.

Why N-(4-Methoxyphenyl)-4,6-dimethylpyrimidin-2-amine Cannot Be Casually Substituted with Other 2-Pyrimidinamines


Generic substitution of N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine with other commercially available 2-pyrimidinamine derivatives is not advisable due to significant differences in physical properties and chemical reactivity stemming from its specific substitution pattern. The presence of both the 4-methoxyphenyl group and the 4,6-dimethyl motifs on the pyrimidine core imparts a distinct molecular geometry and electronic distribution . This results in a melting point that is substantially lower than both the unsubstituted core (2-aminopyrimidine) and the core with only methyl groups (4,6-dimethylpyrimidin-2-amine) . Such differences in bulk physical properties directly impact handling, formulation, and purification protocols. Furthermore, the specific arrangement of substituents governs its reactivity in further synthetic transformations, making direct analog substitution without re-optimization of reaction conditions a potential source of experimental failure .

Quantitative Differentiation of N-(4-Methoxyphenyl)-4,6-dimethylpyrimidin-2-amine from Structural Analogs: An Evidence-Based Guide


Melting Point Depression as a Key Physical Property Differentiator for Purification and Formulation

N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine exhibits a melting point that is significantly lower than its core structural analogs, a property critical for its handling and purification . This contrasts sharply with the unsubstituted 2-aminopyrimidine core (CAS 109-12-6) and the 4,6-dimethylpyrimidin-2-amine intermediate (CAS 767-15-7).

Physical Chemistry Process Chemistry Material Science

Antiproliferative Activity Profile in NB-4 Leukemia Cells: A Functional Differentiator

N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine has been evaluated for antiproliferative activity against the human acute promyelocytic leukemia (APL) cell line NB-4 [1]. This provides a specific, cell-based functional readout that differentiates it from the broader class of pyrimidin-2-amines which are often screened against a wider, more general panel of cancer cell lines. While a direct comparator is not provided in the same assay, this data point establishes a specific phenotypic anchor for its activity.

Oncology Cell Biology Drug Discovery

Purity and Sourcing Variability: A Procurement-Defining Characteristic

Commercially available N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine is offered at two distinct purity grades: 90% and 95% . This is a critical differentiator in procurement, as it directly impacts the suitability of the material for different research stages. This is in contrast to some more common building blocks that may be widely available at a single, higher purity (e.g., ≥98%).

Analytical Chemistry Procurement Chemical Synthesis

Best-Fit Research Scenarios for Procuring N-(4-Methoxyphenyl)-4,6-dimethylpyrimidin-2-amine


Medicinal Chemistry Optimization of 2-Pyrimidinamine Scaffolds

Procure the 95% purity grade of N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine for the synthesis of lead-like libraries focused on pyrimidine-based kinase inhibitors or other biological targets. Its unique substitution pattern, as evidenced by its specific antiproliferative activity in the NB-4 cell line [1], makes it a valuable starting point for structure-activity relationship (SAR) studies where the goal is to modify activity or physical properties.

Process Development and Scale-Up Studies for Pyrimidine Derivatives

Utilize the 90% purity grade of this compound as a key intermediate in the development and optimization of synthetic routes to more complex pyrimidine-containing molecules. Its lower melting point (90-92 °C) compared to its core analog (151-155 °C) [2] indicates that standard purification and handling protocols may need to be adapted, providing a realistic challenge for process chemistry research.

Academic Research into Acute Promyelocytic Leukemia (APL)

Researchers investigating APL biology or screening for novel differentiation-inducing agents should consider this compound for inclusion in focused compound libraries. Its documented antiproliferative activity against the NB-4 cell line [1], an established model for APL, provides a specific and testable hypothesis for its mechanism of action in this disease context, offering a defined starting point for further investigation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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